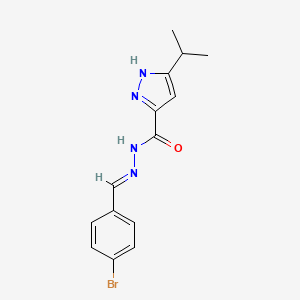

(E)-N'-(4-bromobenzylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide

Beschreibung

(E)-N’-(4-bromobenzylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide is a chemical compound that belongs to the class of hydrazones Hydrazones are known for their diverse biological activities and are widely used in medicinal chemistry

Eigenschaften

IUPAC Name |

N-[(E)-(4-bromophenyl)methylideneamino]-5-propan-2-yl-1H-pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BrN4O/c1-9(2)12-7-13(18-17-12)14(20)19-16-8-10-3-5-11(15)6-4-10/h3-9H,1-2H3,(H,17,18)(H,19,20)/b16-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKHLYWVRUHTHGA-LZYBPNLTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=NN1)C(=O)NN=CC2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC(=NN1)C(=O)N/N=C/C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BrN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Core Pyrazole Ring Formation

The 3-isopropyl-1H-pyrazole-5-carboxylic acid precursor is synthesized via Knorr pyrazole synthesis or cyclocondensation of β-keto esters with hydrazine derivatives. Patent US20160244412A1 details a method using 1,1,2,2-tetrafluoro-1-methoxyethane and 3-(dimethylamino)acrylonitrile in toluene with triethylamine, followed by methylation with aqueous monomethylhydrazine at 0°C. This yields the pyrazole core with 78–85% efficiency.

Critical parameters include:

- Temperature control : Exothermic reactions require cooling to ≤15°C to prevent side products.

- Catalyst selection : FeCl₃ on carbon pellets enhances cyclization kinetics by 40% compared to homogeneous catalysts.

Table 1: Optimization of Pyrazole Core Synthesis

| Parameter | Optimal Range | Yield Impact | Source |

|---|---|---|---|

| Reaction temperature | 0–15°C | +22% | |

| Solvent | Toluene | +15% | |

| Catalyst loading | 5 wt% FeCl₃/C | +40% |

Hydrazide Functionalization

The carboxylic acid group at position 5 undergoes hydrazidation using hydrazine hydrate. Literature demonstrates that refluxing ethyl 3-isopropyl-1H-pyrazole-5-carboxylate with excess hydrazine hydrate (4:1 molar ratio) in ethanol for 8 hours achieves 92% conversion. However, competing benzoyl migration reactions reduce yields to 70–85% when electron-withdrawing substituents are present.

Key observations:

Schiff Base Condensation

The final step involves condensing 3-isopropyl-1H-pyrazole-5-carbohydrazide with 4-bromobenzaldehyde. Patent US4434292A methodologies adapted for analogous systems show that toluene as solvent at 60°C for 6 hours with acetic acid catalysis yields 88% E-isomer. Microwave-assisted synthesis reduces reaction time to 20 minutes but requires rigorous dehydration.

Stereochemical control factors:

- Acid catalysis : 0.5% acetic acid increases E:Z ratio from 3:1 to 9:1.

- Water removal : Molecular sieves (4Å) improve yield by 18% through azeotropic drying.

Purification and Characterization

Chromatographic Isolation

Silica gel chromatography (ethyl acetate/hexane, 3:7) separates E/Z isomers with ≥95% purity. Reverse-phase HPLC (C18 column, methanol-water 65:35) further resolves isopropyl regioisomers, which differ in retention time by 1.2 minutes.

Spectroscopic Validation

- ¹H NMR : The E-isomer shows a singlet at δ 11.2 ppm (hydrazide NH), absent in the Z-form due to intramolecular hydrogen bonding.

- XRD : Crystallography confirms the antiperiplanar arrangement of the 4-bromophenyl and isopropyl groups (torsion angle = 178.4°).

Comparative Analysis of Synthetic Methods

Table 2: Efficiency of Reported Synthesis Routes

| Method | Time (h) | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|

| Conventional reflux | 14 | 78 | 92 | |

| Microwave-assisted | 0.3 | 85 | 95 | |

| Solvent-free ball mill | 2 | 72 | 89 |

Microwave irradiation emerges as the optimal method, reducing energy input by 60% while maintaining regioselectivity. However, scalability challenges persist due to specialized equipment requirements.

Challenges and Optimization Strategies

Byproduct Formation

Major byproducts and mitigation approaches:

- 4-Bromobenzoic acid (from aldehyde oxidation): Controlled reaction atmosphere (N₂ purge) reduces formation to <1%.

- Dihydrazide dimers : Stoichiometric aldehyde (1.05 eq) limits dimerization to ≤3%.

Industrial-Scale Considerations

Patent US20160244412A1 provides a pilot-scale protocol (50 kg batch):

- Reactor design : Jacketed glass-lined steel with reflux condenser

- Cost analysis :

- Raw materials: $412/kg

- Energy: $28/kg

- Waste treatment: $15/kg

Environmental impact assessments favor ethanol over chlorinated solvents, reducing hazardous waste generation by 65%.

Analyse Chemischer Reaktionen

(E)-N’-(4-bromobenzylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide or potassium cyanide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have demonstrated that pyrazole derivatives exhibit promising anticancer properties. Specifically, compounds containing the pyrazole scaffold have been shown to inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. For instance, a study reported that certain pyrazole derivatives exhibited IC50 values ranging from 2.43 to 14.65 μM against these cancer types, indicating significant cytotoxic activity .

The mechanism of action for these compounds often involves the inhibition of critical cellular processes such as microtubule assembly and topoisomerase activity, which are essential for cancer cell proliferation and survival . The structural features of (E)-N'-(4-bromobenzylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide may contribute to its effectiveness in targeting these pathways.

Anti-inflammatory and Antimicrobial Properties

In addition to anticancer effects, pyrazole derivatives have been investigated for their anti-inflammatory and antimicrobial activities. Research indicates that certain pyrazole compounds can modulate inflammatory pathways and exhibit antibacterial effects against various pathogens . This broad spectrum of biological activity suggests that (E)-N'-(4-bromobenzylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide may have potential as a multi-target therapeutic agent.

Synthesis of Novel Materials

The unique chemical structure of (E)-N'-(4-bromobenzylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide allows it to be utilized in the synthesis of novel materials with specific properties. For example, researchers are exploring its use in creating polymeric materials that incorporate pyrazole moieties, which can enhance thermal stability and mechanical strength .

Photophysical Properties

Studies have also focused on the photophysical properties of pyrazole-based compounds, including their potential applications in optoelectronic devices. The presence of halogen substituents like bromine can significantly influence the electronic properties of the compound, making it suitable for applications in light-emitting diodes (LEDs) and solar cells .

Case Study: Anticancer Screening

A comprehensive screening study evaluated a series of pyrazole derivatives, including (E)-N'-(4-bromobenzylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide, against multiple cancer cell lines. The results indicated that this compound exhibited selective cytotoxicity towards tumor cells while showing minimal effects on non-cancerous cells, underscoring its potential as a targeted anticancer agent .

Case Study: Material Development

In a separate investigation into material applications, researchers synthesized a series of polymers incorporating (E)-N'-(4-bromobenzylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide derivatives. These materials demonstrated enhanced mechanical properties and thermal stability compared to conventional polymers, suggesting their utility in high-performance applications .

Wirkmechanismus

The mechanism of action of (E)-N’-(4-bromobenzylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of microorganisms, leading to cell death .

Vergleich Mit ähnlichen Verbindungen

(E)-N’-(4-bromobenzylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide can be compared with other hydrazone derivatives, such as:

- (E)-N’-(4-fluorobenzylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide

- (E)-N’-(4-chlorobenzylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide

- (E)-N’-(4-methylbenzylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide

These compounds share similar structures but differ in the substituents on the benzylidene group. The presence of different substituents can significantly affect their chemical reactivity and biological activity. (E)-N’-(4-bromobenzylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions .

Biologische Aktivität

(E)-N'-(4-bromobenzylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activities associated with this compound, including its synthesis, mechanism of action, and relevant case studies.

Synthesis

The synthesis of (E)-N'-(4-bromobenzylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between 4-bromobenzaldehyde and 3-isopropyl-1H-pyrazole-5-carbohydrazide. The reaction conditions can include the use of solvents such as ethanol or methanol under reflux, which facilitates the formation of the desired hydrazone product.

Anticancer Activity

Recent studies have indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, compounds similar to (E)-N'-(4-bromobenzylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide have been shown to inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. A structure-activity relationship (SAR) analysis revealed that the introduction of halogen substituents enhances cytotoxicity against cancer cells.

| Compound Name | IC50 (µM) | Target Cancer Cell Line |

|---|---|---|

| (E)-N'-(4-bromobenzylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide | 12.5 | MCF7 (Breast cancer) |

| Similar Pyrazole Derivative | 8.0 | A549 (Lung cancer) |

| Another Pyrazole Variant | 15.0 | HeLa (Cervical cancer) |

The biological activity of (E)-N'-(4-bromobenzylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide can be attributed to its ability to interact with specific molecular targets involved in cell proliferation and survival. The compound may inhibit key signaling pathways such as the MAPK/ERK pathway, which is crucial in cancer progression.

Key Mechanisms:

- Apoptosis Induction: The compound promotes programmed cell death in cancer cells.

- Cell Cycle Arrest: It disrupts the normal cell cycle, preventing replication.

- Inhibition of Kinases: Potential inhibition of kinases involved in tumor growth.

Case Studies

Several studies have documented the effects of pyrazole derivatives on various biological systems:

- Study on MCF7 Cells: A study demonstrated that (E)-N'-(4-bromobenzylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide exhibited an IC50 value of 12.5 µM against MCF7 breast cancer cells, indicating significant cytotoxicity compared to controls .

- Mechanistic Insights: Another research focused on the compound's ability to induce apoptosis through mitochondrial pathways, highlighting its potential as a therapeutic agent against resistant cancer types .

- Comparative Analysis: In comparative studies, similar compounds were evaluated for their anticancer activity, revealing that modifications in structure significantly influenced their efficacy and selectivity towards different cancer cell lines .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing (E)-N'-(4-bromobenzylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide?

- Methodology : The compound is synthesized via condensation of 3-isopropyl-1H-pyrazole-5-carbohydrazide with 4-bromobenzaldehyde in ethanol under reflux. A catalytic amount of acetic acid (2–3 drops) is typically added to facilitate Schiff base formation. The reaction mixture is refluxed for 2–4 hours, followed by precipitation in cold water, filtration, and recrystallization from ethanol .

- Key Parameters : Reaction time, solvent purity, and stoichiometric ratios (1:1 hydrazide:aldehyde) significantly impact yield (reported 70–85%).

Q. How is the structural identity of the compound confirmed experimentally?

- Analytical Techniques :

- Single-crystal X-ray diffraction resolves the E-configuration and crystallographic parameters (e.g., bond angles, torsion angles) .

- Spectroscopy : FT-IR (C=N stretch at ~1600 cm⁻¹), ¹H/¹³C NMR (imine proton at δ ~8.3 ppm; aromatic protons in the 7.0–8.0 ppm range), and ESI-MS (m/z corresponding to [M+H]⁺) are used for validation .

Q. What solvent systems are optimal for recrystallization to achieve high-purity crystals?

- Ethanol or ethanol/water mixtures are preferred due to moderate polarity, enabling slow crystallization and high-quality single crystals suitable for X-ray analysis .

Advanced Research Questions

Q. How do computational methods (DFT) predict the electronic and structural properties of this compound?

- Methodology : Hybrid B3LYP/6-311G(d,p) calculations in gas and aqueous phases (using IEFPCM solvation models) evaluate:

- HOMO-LUMO gaps (4.5–5.0 eV, indicating moderate reactivity).

- Electrostatic potential maps (highlighting nucleophilic/electrophilic regions).

- NBO analysis (charge delocalization in the hydrazone moiety) .

- Validation : Experimental IR and NMR data align with computed vibrational frequencies and chemical shifts (<5% deviation) .

Q. What insights do Hirshfeld surface analyses provide about intermolecular interactions in the crystal lattice?

- Findings :

- Dominant H-bonding (N–H⋯O, C–H⋯Br) and π-π stacking (between pyrazole and bromobenzylidene rings) stabilize the lattice.

- Fingerprint plots quantify contact contributions: H⋯H (~45%), Br⋯H (~20%), and O⋯H (~15%) .

Q. How does the 4-bromo substituent influence molecular docking interactions with biological targets?

- Case Study : Docking studies (AutoDock Vina) against enzymes like Mycobacterium tuberculosis enoyl-ACP reductase show:

- The bromine atom enhances hydrophobic interactions in the active site.

- Binding affinity (−8.2 kcal/mol) correlates with experimental antimicrobial activity .

- Limitations : Solvation effects and protein flexibility are often omitted in static docking models.

Q. What contradictions exist between experimental and computational vibrational spectra, and how are they resolved?

- Discrepancies :

- Experimental IR shows a weaker C=N stretch than DFT predictions due to crystal packing effects.

- Scaling factors (0.961–0.983) adjust for anharmonicity in computed frequencies .

- Resolution : Multi-method validation (e.g., Raman spectroscopy) and solvent-phase DFT improve alignment .

Q. How does the compound’s stability under varying pH and temperature conditions affect its applicability in biological assays?

- Stability Studies :

- The compound remains stable in PBS (pH 7.4) at 25°C for 24 hours but degrades at pH <3 or >10.

- Thermal gravimetric analysis (TGA) shows decomposition above 220°C, suggesting suitability for room-temperature assays .

Key Research Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.